Pramipexole(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

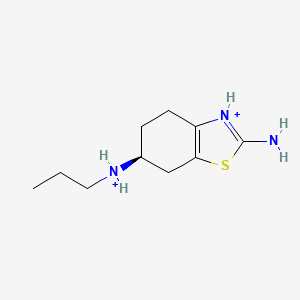

Pramipexole(2+) is an ammonium ion resulting from the protonation of two most basic nitrogens of pramipexole. It is a conjugate acid of a pramipexole.

Aplicaciones Científicas De Investigación

Treatment of Parkinson's Disease

Pramipexole is widely recognized for its effectiveness in managing Parkinson's disease, both as monotherapy for early-stage patients and as an adjunct to levodopa therapy in advanced cases.

Clinical Efficacy

Numerous clinical trials have demonstrated pramipexole's efficacy:

- Monotherapy : A study involving 335 patients with early Parkinson's disease showed significant reductions in symptoms measured by the Unified Parkinson's Disease Rating Scale (UPDRS) after 24 weeks of treatment (p < 0.0001) compared to placebo .

- Adjunct Therapy : In advanced cases, pramipexole reduced daily levodopa usage and "off" time while improving motor symptoms and quality of life .

Data Table: Efficacy of Pramipexole in Parkinson's Disease

| Study | Patient Group | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Holloway et al. (2004) | Mild to Moderate PD | Up to 58 months | UPDRS | Significant improvement compared to placebo |

| Wong et al. (2003) | Chinese Patients | 15 weeks | UPDRS Parts I & III | Significant symptom reduction |

| Mizuno et al. (2003) | Advanced PD Patients | Varies | UPDRS II & III | Pramipexole superior to placebo |

Treatment of Restless Legs Syndrome

Pramipexole is also approved for the treatment of moderate-to-severe primary Restless Legs Syndrome. It alleviates symptoms by acting on dopaminergic systems, although the exact mechanism remains unclear .

Clinical Findings

In clinical settings, pramipexole has shown significant efficacy in reducing the severity and frequency of symptoms associated with Restless Legs Syndrome, leading to improved patient quality of life.

Management of Drug-Induced Parkinsonism

Pramipexole has been explored as a treatment option for drug-induced parkinsonism, particularly in patients with complex psychiatric histories . A case study highlighted its effectiveness in alleviating symptoms in a patient with bipolar disorder and obsessive-compulsive disorder who developed parkinsonism due to antipsychotic medication.

Case Study: Problematic Sexual Behaviors Induced by Pramipexole

One notable report documented four adult men who experienced problematic sexual behaviors attributed to pramipexole treatment. Adjustments in dosage and additional therapeutic interventions successfully managed these side effects, emphasizing the need for careful monitoring when prescribing this medication .

Propiedades

Fórmula molecular |

C10H19N3S+2 |

|---|---|

Peso molecular |

213.35 g/mol |

Nombre IUPAC |

[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium-6-yl]-propylazanium |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/p+2/t7-/m0/s1 |

Clave InChI |

FASDKYOPVNHBLU-ZETCQYMHSA-P |

SMILES isomérico |

CCC[NH2+][C@H]1CCC2=C(C1)SC(=[NH+]2)N |

SMILES canónico |

CCC[NH2+]C1CCC2=C(C1)SC(=[NH+]2)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.